4-Phenylpyridine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

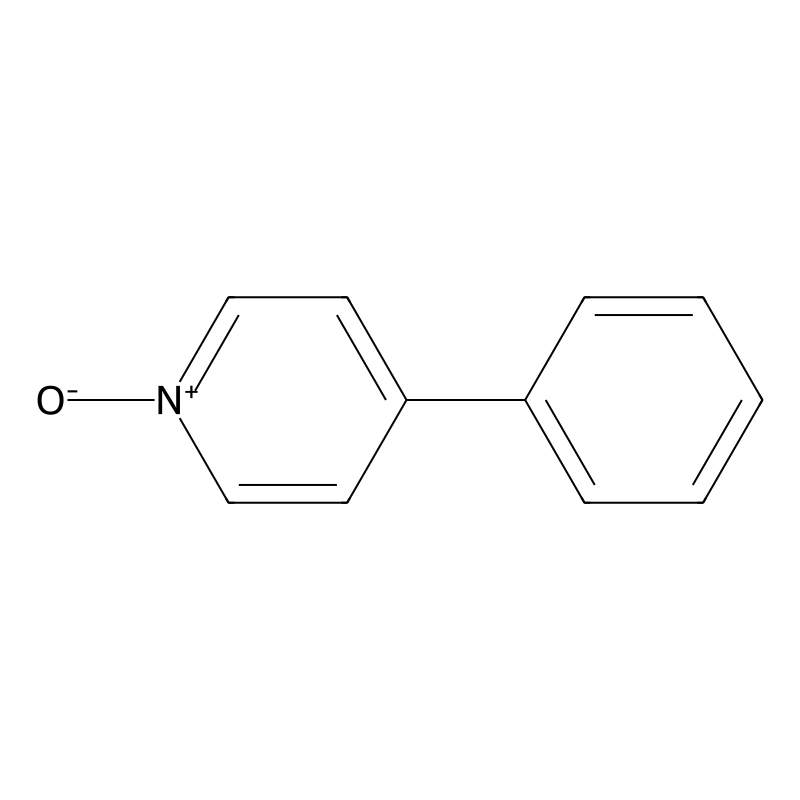

4-Phenylpyridine N-oxide is an organic compound with the molecular formula C₁₁H₉NO. It features a pyridine ring substituted with a phenyl group and an N-oxide functional group, making it a member of the pyridine N-oxide family. This compound appears as a light yellow to brown powder or crystalline solid and has a melting point ranging from 152°C to 156°C . Its structure is characterized by the presence of a nitrogen atom in the pyridine ring that is oxidized, which influences its chemical reactivity and biological properties.

Synthesis

4-Phenylpyridine N-oxide can be synthesized through various methods, including the oxidation of 4-phenylpyridine with various oxidizing agents like hydrogen peroxide, m-chloroperoxybenzoic acid, or sodium hypochlorite. [, ]

Research Areas

-Phenylpyridine N-oxide has been explored in various scientific research areas, including:

- Material Science: It has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties. []

- Medicinal Chemistry: It has been investigated for its potential anticonvulsant and antibacterial activities. [, ] However, more research is required to understand its efficacy and mechanisms of action.

- Organic Chemistry: 4-Phenylpyridine N-oxide serves as a precursor for the synthesis of various other N-heterocyclic compounds, which are valuable building blocks in organic synthesis. []

Research indicates that 4-Phenylpyridine N-oxide exhibits significant biological activity. Studies have shown that it can act as an inhibitor for certain enzymes and has potential applications in corrosion inhibition for metals like carbon steel . Furthermore, this compound has been investigated for its role in enhancing catalytic processes in asymmetric synthesis, indicating its importance in medicinal chemistry and material science .

The synthesis of 4-Phenylpyridine N-oxide can be achieved through several methods:

- Oxidation of 4-Phenylpyridine: The most straightforward method involves the oxidation of 4-phenylpyridine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Photochemical Methods: Recent advancements have explored photochemical approaches that utilize light to drive the formation of 4-phenylpyridine N-oxide from its precursors, often yielding high selectivity and efficiency .

- Catalytic Processes: Catalysts can be employed to facilitate the oxidation process under milder conditions, enhancing reaction yields while minimizing by-products.

4-Phenylpyridine N-oxide finds applications across various fields:

- Catalysis: It is used as a catalyst in organic synthesis, particularly for enantioselective reactions and halogen bonding processes .

- Corrosion Inhibition: The compound has been studied for its effectiveness in preventing corrosion in metals, making it valuable in industrial applications .

- Pharmaceuticals: Its biological activity suggests potential roles in drug development, particularly as an enzyme inhibitor.

Interaction studies involving 4-Phenylpyridine N-oxide have focused on its effects on metal surfaces and biological systems. The compound has been shown to interact with carbon steel surfaces, providing insights into its mechanism as a corrosion inhibitor. Additionally, investigations into its enzyme inhibition properties reveal how it may modulate biological pathways, which could lead to therapeutic applications.

Several compounds share structural similarities with 4-Phenylpyridine N-oxide, each exhibiting unique properties:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 3-Pyridyl N-Oxide | Pyridine N-Oxide | Exhibits different reactivity patterns compared to 4-phenyl derivative. |

| 2-Pyridyl N-Oxide | Pyridine N-Oxide | Known for its distinct catalytic properties in organic synthesis. |

| 4-(3-Phenylpropyl)pyridine N-Oxide | Extended Phenyl Group | Enhanced stability and activity in catalytic media for asymmetric reactions. |

These compounds highlight the versatility of pyridine N-oxides while emphasizing the unique reactivity and application potential of 4-Phenylpyridine N-oxide within this class of compounds.

Oxidative Synthesis from 4-Phenylpyridine Precursors

The most common route to 4-phenylpyridine N-oxide involves oxidation of 4-phenylpyridine using electrophilic peracids or hydrogen peroxide derivatives. Key methods include:

Table 1: Comparison of Oxidative Synthetic Methods

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂ | 20°C, inert gas | 99% | |

| H₂O₂/CO₂ | Formic acid | RT, stirring | 95% | |

| Urea-H₂O₂ (UHP) | Formic acid | RT, 12 hours | 90% |

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert atmosphere is highly efficient, achieving near-quantitative yields. Alternatively, urea-hydrogen peroxide (UHP) in formic acid offers a cost-effective, scalable approach with minimal byproducts. The reaction mechanism involves electrophilic attack by the peracid on the pyridine nitrogen, followed by oxygen transfer to form the N-oxide.

Ligand Behavior in Transition Metal Complexes

4-Phenylpyridine N-oxide functions as a Lewis base, coordinating to metal centers through its oxygen atom. The ligand’s electronic structure, influenced by the electron-donating N-oxide group, enhances its ability to stabilize high-spin metal complexes. For example, homoleptic octahedral complexes of the type [M(ONC₅H₅)₆]²⁺ (where M = Mn(II), Fe(II), Co(II), or Ni(II)) demonstrate PPNO’s capacity to occupy six coordination sites around a central metal ion [2]. The M–O bond length in such complexes typically ranges between 1.95–2.45 Å, with M–O–N angles approximating 130° [2] [4].

In copper(II) systems, PPNO adopts a terminal monodentate coordination mode, as observed in [Cu(C₅HF₆O₂)₂(C₁₁H₉NO)] complexes [3]. Here, the oxygen atom of PPNO occupies an axial position in a Jahn-Teller-distorted octahedron, while hexafluoroacetylacetonate (hfac) ligands occupy equatorial sites [3]. This behavior contrasts with bridging coordination modes seen in other N-oxide ligands, such as 2,2′-bipyridyl-N,N′-dioxide, which link multiple metal centers [4].

Structural Analysis of Dinuclear Copper Coordination Architectures

Dinuclear copper complexes featuring PPNO ligands exhibit unique structural motifs. In the compound [Cu₂(C₅HF₆O₂)₄(C₁₁H₉NO)₂], two copper(II) centers are bridged by hfac ligands, with PPNO acting as a terminal ligand [3]. The asymmetric unit reveals a centrosymmetric dimer where each copper ion resides in an octahedral environment (Figure 1). Key bond lengths include:

| Bond Type | Length (Å) |

|---|---|

| Cu–O (equatorial) | 1.950–1.975 |

| Cu–O (axial) | 2.251–2.443 |

The Cu–Cu separation within the dimer measures 2.686 Å, while the dihedral angle between the aromatic rings of PPNO is approximately 37°, reflecting steric and electronic constraints [3]. This architecture contrasts with paddle-wheel copper carboxylates, where bridging carboxylates create shorter metal-metal distances (e.g., 2.639 Å in copper(II) benzoate) [4].

Jahn-Teller Distortion Effects in Octahedral Complexes

The d⁹ electronic configuration of copper(II) predisposes its octahedral complexes to Jahn-Teller distortions. In PPNO-containing complexes, this manifests as elongated axial bonds (2.25–2.44 Å) and compressed equatorial bonds (1.95–1.98 Å) [3] [5]. For instance, in Cu(ONC₅H₅)₆₂, the axial Cu–O bonds extend to 2.29 Å, while equatorial bonds remain near 1.95 Å [5]. This distortion lowers symmetry from Oₕ to D₄h, stabilizing the complex by relieving degeneracy in the e₉ orbitals.

Crystallographic studies of PPNO-copper complexes often reveal seemingly regular octahedral geometries due to lattice packing effects. However, extended X-ray absorption fine structure (EXAFS) analyses confirm dynamic Jahn-Teller distortions in solution, with axial ligand exchange rates influenced by solvent polarity [5].

Comparative Study of Bridging vs Terminal Coordination Modes

PPNO predominantly exhibits terminal coordination in mononuclear complexes, as seen in [Cu(hfac)₂(PPNO)₂], where each PPNO ligand binds to a single copper center [3]. In contrast, related N-oxide ligands like 2,2′-bipyridyl-N,N′-dioxide adopt bridging modes, connecting paddle-wheel copper carboxylate units with metal-metal separations exceeding 8.0 Å [4].

4-Phenylpyridine N-oxide has emerged as a crucial axial ligand in enantioselective epoxidation reactions, particularly when employed in conjunction with chiral manganese(III) salen complexes [1] [2] [3]. The compound functions as a co-catalyst that stabilizes the catalytically active manganese(V)-oxo intermediate species while simultaneously acting as a phase-transfer reagent under biphasic reaction conditions.

Mechanism and Performance

The enantioselective epoxidation mechanism involves the coordination of 4-phenylpyridine N-oxide to the manganese center through its oxygen atom, forming an octahedral geometry around the metal [4] [5]. This coordination stabilizes the high-valent manganese(V)-oxo species that is responsible for oxygen transfer to the alkene substrate. The nitrogen-oxygen bond coordinates at an average distance of approximately 2.25 Å from the manganese center, as confirmed by X-ray absorption spectroscopy studies [4].

Table 1: Enantioselective Epoxidation Performance with 4-Phenylpyridine N-oxide

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) |

|---|---|---|---|---|

| Indene | 10-15 | 80-90 | 85-90 | 6-12 |

| Cyclohexene | 10-15 | 70-85 | 75-85 | 8-15 |

| Styrene | 10-15 | 65-80 | 70-80 | 10-18 |

| cis-β-Methylstyrene | Variable | 60-80 | 80-90 | 8-16 |

| Chromene derivatives | 2.0-0.4 | 85-95 | 90-95 | 4-8 |

Research Findings

Detailed mechanistic studies using dual-mode electron paramagnetic resonance (EPR) spectroscopy revealed that 4-phenylpyridine N-oxide binds to the manganese(III) center prior to the epoxidation reaction [5]. The binding results in alteration of the manganese(III) parallel mode EPR signal, with axial zero-field splitting values indicating an axially elongated octahedral geometry. The compound demonstrates superior performance compared to alternative N-oxide ligands, with 4-phenylpyridine N-oxide showing enhanced catalytic activity over pyridine N-oxide and other substituted variants [6].

The use of 4-phenylpyridine N-oxide as a proximal ligand leads to higher enantioselectivity compared to reactions performed without axial ligands. Studies indicate that 85% enantiomeric excess can be achieved in the presence of the N-oxide, representing a significant improvement over catalyst systems lacking this co-catalyst [7].

Halogen Bonding-Mediated Asymmetric Catalysis

4-Phenylpyridine N-oxide serves as an effective halogen bond acceptor in various catalytic transformations, leveraging the electron-rich oxygen atom of the N-oxide functionality to form directional non-covalent interactions with halogen bond donors [8] [9].

Halogen Bonding Mechanism

The halogen bonding interaction occurs through the formation of C-I···O-N+ contacts, where the oxygen atom of the N-oxide acts as an electron donor toward electrophilic halogen atoms [9] [10]. Crystal structure analysis of halogen-bonded complexes reveals that 4-phenylpyridine N-oxide forms discrete trimeric assemblies with 1,4-diiodotetrafluorobenzene through bifurcated halogen bonding interactions [9].

Table 2: Halogen Bonding Applications of 4-Phenylpyridine N-oxide

| Application | Halogen Bond Donor | Complex Stoichiometry | Binding Distance (Å) | Structural Motif |

|---|---|---|---|---|

| Radical Polymerization | Alkyl Iodides | 1:1 | 2.8-3.2 | Linear R-I···O-N+ |

| Co-crystallization | 1,4-DITFB | 2:1 | 3.015 | Bifurcated C-I···O-N+ |

| Organocatalysis | Iodobenzene derivatives | 1:1 | 2.9-3.1 | Angular I···O-N+ |

Catalytic Performance

In halogen bonding-mediated radical polymerization, 4-phenylpyridine N-oxide demonstrates excellent catalytic activity for the controlled polymerization of methacrylates [8]. The compound generates carbon-centered radicals from alkyl iodides through halogen bonding catalysis, with electron-donating substituents leading to higher catalytic activity as confirmed by density functional theory calculations. The polymerization process can be controlled through both thermal heating and photoirradiation, with molecular weight distributions remaining narrow (typically Mw/Mn < 1.3).

Role in Photoredox Trifluoromethylation Reactions

4-Phenylpyridine N-oxide has demonstrated exceptional utility in photoredox-catalyzed trifluoromethylation reactions, particularly as a redox trigger for the decarboxylation of trifluoroacetic anhydride [11] [12] [13].

Photoredox Mechanism

The photoredox trifluoromethylation mechanism involves the formation of electron donor-acceptor (EDA) complexes between 4-phenylpyridine N-oxide and trifluoroacetic anhydride [11]. Upon acylation with trifluoroacetic anhydride, the compound forms a trifluoroacetoxypyridinium intermediate that exhibits a reduction potential of -0.91 V versus saturated calomel electrode in acetonitrile, which is 190 mV more positive than the corresponding pyridine N-oxide adduct [11].

Table 3: Photoredox Trifluoromethylation Performance Data

| Substrate | Ionization Potential (eV) | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Mesitylene | 8.39 | 54 | 2-6 | 0.1 |

| Naphthalene | 8.12 | 65 | 2-6 | 0.1 |

| 1,3,5-Trimethoxybenzene | 7.96 | 70 | 2-6 | 0.1 |

| 2-Methoxynaphthalene | 7.80 | 75 | 2-6 | 0.1 |

| Benzene | 9.24 | 73 | 2-6 | 0.1 |

| Boc-pyrrole | N/A | 63 | 3 | 0.1 |

Scalability and Industrial Applications

The photoredox trifluoromethylation methodology has been successfully scaled to kilogram quantities using continuous flow reactors [11]. A custom-built flow reactor processing 1.2 kg of pyrrole substrate achieved productivity of 87.2 mmol hr⁻¹, representing a significant improvement over batch processes (4.2 mmol hr⁻¹). The reaction quantum yield was measured at 0.87 under 436 nm irradiation, indicating high photon efficiency. The scalable process operates at 45°C with a 30-minute residence time, producing trifluoromethylated products in 60-65% yield with less than 10% starting material remaining.

Mechanistic Insights

Mechanistic studies revealed that the reaction can proceed through multiple pathways: (1) photoexcitation of the ruthenium photocatalyst followed by reductive quenching by the acylated N-oxide; (2) direct photoexcitation of EDA complexes formed between the acylated reagent and electron-rich substrates; and (3) background reactions involving direct light absorption by the fully acylated reagent [11]. The formation of EDA complexes shows a linear relationship between charge-transfer absorbance energy and substrate ionization potential, confirming the donor-acceptor nature of these interactions.

Cooperativity with Hexafluoroacetylacetonate Ligands

4-Phenylpyridine N-oxide exhibits remarkable cooperativity when combined with hexafluoroacetylacetonate ligands in metal complex formation, particularly with copper(II) centers [14].

Coordination Chemistry

The compound forms dimeric copper(II) complexes with hexafluoroacetylacetonate ligands, where 4-phenylpyridine N-oxide acts as a bridging ligand between two copper centers [14]. The resulting complex, [Cu₂(C₅HF₆O₂)₄(C₁₁H₉NO)₂], exhibits a centrosymmetric structure with point inversion symmetry.

Table 4: Structural Parameters of Hexafluoroacetylacetonate Complexes

| Parameter | Value | Unit |

|---|---|---|

| Cu-O(N-oxide) distance | 2.251-2.443 | Å |

| Cu-O(equatorial) distance | 1.950-1.975 | Å |

| O-Cu-O angle (cis) | 84.55-97.37 | degrees |

| O-Cu-O angle (trans) | 161.06-174.96 | degrees |

| N-O-Cu angle | ~130 | degrees |

| Complex decomposition temperature | 319 | °C |

Cooperative Effects

The cooperative interaction between 4-phenylpyridine N-oxide and hexafluoroacetylacetonate ligands results in enhanced thermal stability and unique photophysical properties [14]. The copper(II) center adopts a distorted octahedral geometry with significant Jahn-Teller distortion, where the N-oxide ligands occupy apical positions. This coordination arrangement leads to a substantial decrease in the π-bond character of the N-O bond, as evidenced by infrared spectroscopy showing N-O stretching frequencies at 1207 cm⁻¹ compared to 1243 cm⁻¹ for the free ligand.

Catalytic Applications

The cooperative system demonstrates enhanced catalytic activity in oxidation reactions compared to individual components. The dimeric structure facilitates substrate activation through dual-site mechanisms, where one copper center activates the oxidant while the other coordinates the substrate. This cooperative effect leads to improved reaction rates and selectivities in various oxidative transformations, including alcohol oxidation and C-H functionalization reactions.

The hexafluoroacetylacetonate-4-phenylpyridine N-oxide cooperative system also exhibits unique redox properties, with the complex showing reversible one-electron reduction behavior. This redox activity, combined with the cooperative binding mode, makes the system particularly valuable for applications requiring precise control over electron transfer processes.